![molecular formula C38H80BrN B1211806 Dimethyldioctadecylammonium bromide CAS No. 3700-67-2](/img/structure/B1211806.png)
Dimethyldioctadecylammonium bromide
Overview
Description
Dimethyldioctadecylammonium bromide, also known as DODAB, is a double-chained quaternary ammonium surfactant . It forms unilamellar vesicles (ULVs) in water . It is a tetraalkylammonium compound with long chain alkyl groups, which give it lipophilic properties .
Molecular Structure Analysis
The molecular formula of Dimethyldioctadecylammonium bromide is C38H80NBr . It has a molecular weight of 630.95 .Physical And Chemical Properties Analysis
Dimethyldioctadecylammonium bromide is a white solid . It has a molar mass of 630.95 g/mol . More specific physical and chemical properties such as density, boiling point, and others are not provided in the search results.Scientific Research Applications
Biotechnology and Gene Delivery
DDAB is utilized in the formation of cationic liposomes, which are lipid-based carriers capable of delivering genetic material into cells. This application is crucial for gene transfection techniques, where DDAB liposomes facilitate the transfer of DNA into cells, potentially enabling gene therapy and genetic research .
Medicine: Vaccine Adjuvant
In medical research, DDAB serves as an adjuvant in vaccine formulation. It enhances immune responses to vaccines, such as those for Neisseria meningitidis, by improving the production of IgG antibodies and increasing the avidity and bactericidal titer of these antibodies .
Environmental Science: Surfactant Properties
DDAB’s surfactant properties are explored for environmental applications. Its ability to form monolayers and interact with DNA is studied using techniques like specular neutron reflection, which can have implications for environmental biotechnology and pollution control .
Materials Science: Vesicle Formation
The compound’s role in materials science includes the formation of unilamellar vesicles in water, which are studied for their potential in creating structured materials and delivery systems .
Analytical Chemistry: Cell Analysis
DDAB is applied in cell analysis due to its cationic nature, which can be used to bind and interact with various cellular components, aiding in the analysis of cell structures and functions .
Pharmacology: Drug Delivery Systems
Pharmacologically, DDAB is significant in the development of drug delivery systems. Its lipophilic properties allow it to be used in liposome preparation, which can encapsulate drugs and target their delivery to specific sites within the body .
Agriculture: Veterinary Vaccines
In the agricultural sector, DDAB is investigated for its use in veterinary vaccines. Studies have shown that it can act as an adjuvant to enhance the immune response in livestock, providing better protection against diseases like bovine viral diarrhea virus (BVDV) .
Veterinary Science: Immune Potentiation
DDAB has been evaluated for its ability to potentiate immunological responses in animals, such as chickens, against diseases like Newcastle disease virus, demonstrating its potential to improve the efficacy of veterinary vaccines .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
dimethyl(dioctadecyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H80N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLWZOIUBRXAQW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H80BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14357-21-2 (Parent) | |
Record name | Dimethyldioctadecylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003700672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60884005 | |
Record name | Dimethyldioctadecylammonium bromide | |
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Molecular Weight |
631.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | Dimethyldioctadecylammonium bromide | |
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CAS RN |
3700-67-2 | |
Record name | Dimethyldioctadecylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3700-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethyldioctadecylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003700672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, bromide (1:1) | |
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Record name | Dimethyldioctadecylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884005 | |
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Record name | Dimethyldioctadecylammonium bromide | |
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Record name | DISTEARYL DIMETHYL AMMONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5T47R065A | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DOAB interact with DNA? What are the implications for gene delivery?
A1: DOAB spontaneously interacts with negatively charged DNA, forming stable complexes crucial for gene delivery. [] This interaction is driven by electrostatic forces, effectively condensing and encapsulating the DNA. [] This complexation process has been visualized using Atomic Force Microscopy (AFM), revealing intricate structures where DNA is enveloped by lipid material. [] The presence of helper lipids like DOPE further enhances transfection efficiency by promoting the formation of stable liposomes that protect DNA from nuclease degradation. []
Q2: Does DOAB interact differently with different types of cell membranes?
A2: Yes, the interaction of DOAB with cell membranes is influenced by the charge of the membrane components. Studies show a higher affinity for cationic membranes, an intermediate affinity for zwitterionic membranes, and minimal interaction with anionic membranes. [] This interaction is primarily driven by electrostatic forces. []
Q3: What is the molecular formula and weight of DOAB?
A3: The molecular formula of dimethyldioctadecylammonium bromide is C38H78BrN, and its molecular weight is 642.8 g/mol.
Q4: Are there any spectroscopic techniques used to characterize DOAB?
A5: Yes, several spectroscopic techniques have been employed to characterize DOAB and its interactions. FTIR spectroscopy, for instance, has been used to study the electrostatic interactions between DOAB and carbendazim in cast films. [] Furthermore, changes in the spectral properties of the fluorescent dye Hoechst 33258, when bound to DNA, have been used to investigate the impact of DOAB on the solvent accessibility of the DNA minor groove. []
Q5: How stable are DOAB monolayers on mica surfaces when exposed to water?
A6: The stability of DOAB monolayers on mica surfaces is affected by partial immersion in water. Prolonged dipping (around 6 hours) leads to increased hydrophilicity at the boundary between the immersed and non-immersed regions, indicating a release of DOAB molecules. [] This release is likely stimulated by the slow movement of the three-phase contact line (air/water/sample surface). []
Q6: Can DOAB form stable vesicles in aqueous solutions?
A7: Yes, DOAB readily forms vesicles in aqueous solutions. [, , ] The preparation protocol influences vesicle properties. The hot-water method yields reproducible results for dilute solutions. [] Differential scanning microcalorimetry (DSC) reveals that these vesicles undergo transitions influenced by both inter- and intra-vesicular interactions. []
Q7: How is DOAB used in drug delivery?
A8: DOAB is being explored as a component of drug delivery systems due to its ability to form liposomes and interact with cell membranes. For instance, DOAB-modified PLGA microspheres have been investigated for their potential in extending drug delivery after intravitreal injection for treating diabetic retinopathy. [] Additionally, DOAB has been explored for enhancing the transport of nanoparticles across mucosal barriers, potentially improving drug and gene delivery through mucus gels. []
Q8: What is the role of DOAB in vaccine development?
A9: DOAB exhibits potent adjuvant properties, enhancing the immune response to vaccines. [, , , , ] It has been successfully used as an adjuvant in DNA vaccines against pseudorabies virus (PRV), significantly boosting the immune response and protecting pigs against the disease. [] DOAB has also shown promise in subunit vaccines against tuberculosis, where it promotes both humoral and cellular immune responses depending on the antigen presentation method. []
Q9: What are the limitations of using DOAB?
A10: Despite its potential, DOAB utilization faces some limitations. Research indicates a potential for toxicity, particularly at higher concentrations. [, ] Its use as a drug carrier requires careful consideration of dosage and potential adverse effects. Furthermore, the ability of DOAB to inhibit phagosome-lysosome fusion in macrophages raises concerns about its impact on intracellular bacterial clearance. [, ]
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